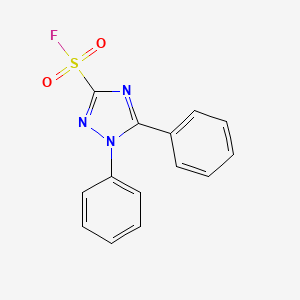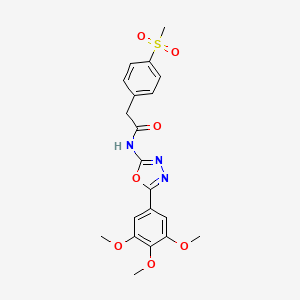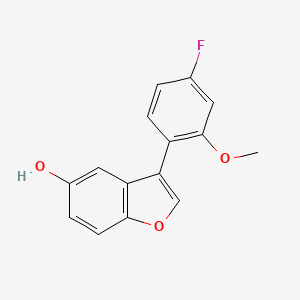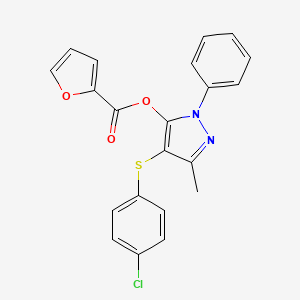
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C14H10FN3O2S. It is a member of the triazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a sulfonyl fluoride group attached to a triazole ring, which is further substituted with phenyl groups at the 1 and 5 positions. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a sulfonyl fluoride reagent under controlled conditions to yield the desired triazole compound. The reaction typically requires the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. Additionally, purification techniques, such as recrystallization and chromatography, are employed to isolate the pure compound from reaction mixtures.
化学反応の分析
Types of Reactions
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenol derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Phenol Derivatives: Formed from oxidation reactions of phenyl groups.
Dihydrotriazole Derivatives: Formed from reduction reactions of the triazole ring.
科学的研究の応用
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these processes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The phenyl groups and triazole ring contribute to the compound’s overall stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
1,5-Diphenyl-1,2,4-triazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
1,5-Diphenyl-1,2,4-triazole-3-sulfonate: Contains a sulfonate group instead of a sulfonyl fluoride group.
Uniqueness
1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. The presence of the sulfonyl fluoride group allows for specific interactions with enzyme active sites, making it a valuable tool in biochemical research and drug development.
特性
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-21(19,20)14-16-13(11-7-3-1-4-8-11)18(17-14)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQSESKRPXMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2932159.png)
![3-Methyl-6-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2932160.png)
![6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2932162.png)



![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2932170.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)



![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
